N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide
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Overview
Description
N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzimidazole core substituted with a phenoxyethyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution with Phenoxyethyl Group: The benzimidazole core is then alkylated with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the substituted benzimidazole with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole derivatives.
Scientific Research Applications
N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide
- **N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]butanamide
Uniqueness
N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N3O2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[1-methyl-3-(2-phenoxyethyl)benzimidazol-2-ylidene]acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-14(22)19-18-20(2)16-10-6-7-11-17(16)21(18)12-13-23-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
JEFRBBRQTQOKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C |
Origin of Product |
United States |
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